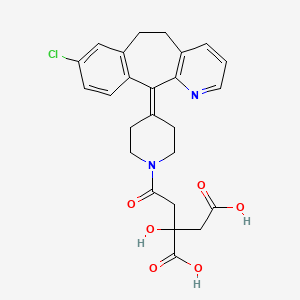

Désloratadine Citrate Amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

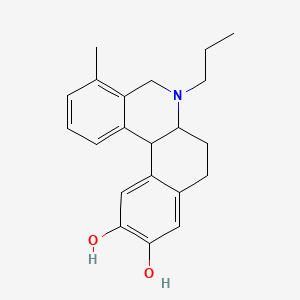

Desloratadine Citric Amide is an impurity of Desloratadine . Desloratadine is an antihistamine used to relieve the symptoms of hay fever and hives of the skin . It works by preventing the effects of a substance called histamine, which is produced by the body .

Molecular Structure Analysis

Desloratadine is a tricyclic H1 inverse agonist . The molecular structure of Desloratadine has been analyzed using powder X-ray diffractometry, thermal analysis, and dynamic water sorption . The superior tabletability of Loratadine is attributed to both larger bonding area (BA) and higher interparticle bonding strength (BS). The larger BA of Loratadine results from its experimentally established higher plasticity, which is explained by the presence of more densely packed molecular layers with smooth surface topology .Physical and Chemical Properties Analysis

Desloratadine has been fully characterized using thermal analyses (DSC, TG), FT-IR, Raman, PXRD, and SEM . The DSC curve shows a sharp endothermic event at 158.4 °C, and the TG/DTG curve presents two decomposition events between 178.4 and 451.9 °C .Applications De Recherche Scientifique

Traitement des maladies allergiques

La désloratadine est indiquée pour le traitement des maladies allergiques, notamment la rhinite allergique et l'urticaire chronique idiopathique . Elle a prouvé son efficacité contre les symptômes associés à la rhinite allergique saisonnière et pérenne, y compris la congestion nasale, et l'urticaire chronique idiopathique . Par conséquent, il a été démontré qu'elle améliorait la qualité de vie des patients .

Sécurité et efficacité

Les profils de sécurité et d'efficacité de la désloratadine sont bien établis, et des analyses post-commercialisation publiées ont évalué >54 000 patients . Bien que les antihistaminiques de deuxième génération antérieurs aient été associés à des effets indésirables cardiovasculaires, la désloratadine s'est avérée sûre et bien tolérée à neuf fois la dose recommandée .

Traitement de l'urticaire chronique

La désloratadine, un antagoniste du récepteur H1, est suggérée comme un médicament de première intention efficace pour l'urticaire chronique (CU) . Cependant, l'efficacité de la désloratadine seule est limitée, et le taux de récurrence de la CU est relativement élevé .

Traitement combiné

L'association de la désloratadine et de la glycyrrhizine composée est un traitement prometteur pour la CU et est associée à une diminution du taux sérique d'IgE et à une amélioration des proportions de cellules CD4 T þ et CD8 T . Les résultats ont montré que le traitement combiné a produit un meilleur effet thérapeutique, un taux de récurrence plus faible ainsi qu'une amélioration immunitaire supérieure au traitement par la désloratadine seule .

Patients pédiatriques et adultes

La désloratadine orale, un antihistaminique de deuxième génération efficace et

Mécanisme D'action

Target of Action

Desloratadine, the active metabolite of loratadine, is a second-generation antihistamine . It primarily targets the H1-receptor , which is most clearly associated with potentiation of proinflammatory immune cell activity and enhanced effector function . This receptor is widely distributed across immune cell subtypes, including mast cells, basophils, and lymphocytes .

Mode of Action

Desloratadine competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, leading to temporary relief of negative symptoms such as nasal congestion and watery eyes .

Biochemical Pathways

The allergy cascade presents widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses . Histamine, released from granules within mast cells, basophils, lymphocytes, and other reservoirs, interacts with histamine receptors to regulate numerous cellular functions involved in allergic inflammation and immune modulation . Desloratadine may modulate histamine-receptor activity, down-regulate inflammation cytokines and chemokines, or stimulate inflammatory cell migration and survival .

Pharmacokinetics

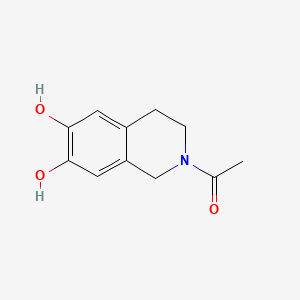

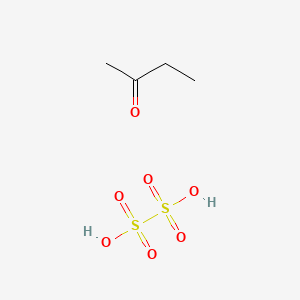

Desloratadine is well absorbed from the gut and reaches peak blood plasma concentrations after about three hours . In the bloodstream, 83 to 87% of the substance is bound to plasma proteins . Desloratadine is metabolized to 3-hydroxydesloratadine in a three-step sequence . The body’s exposure to active metabolites is much higher than to the prodrug with loratadine, but much lower with desloratadine .

Result of Action

The result of desloratadine’s action is the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria . It reduces the release of interleukin (IL)-3, IL-6, tumor necrosis factor (TNF)-α, and granulocyte-macrophage colony-stimulating factor from stimulated mast cells and basophils .

Action Environment

Environmental factors can influence the action, efficacy, and stability of desloratadine. For example, it has been found that desloratadine and other common antihistamines can degrade under different oxidation methods, such as NaClO, UV, and UV-NaClO . These drugs have been frequently detected in the natural water environment, posing potential threats to the ecological environment and human health .

Analyse Biochimique

Biochemical Properties

Desloratadine Citric Amide interacts with various enzymes and proteins in biochemical reactions. It is the active descarboethoxy metabolite of loratadine, a second-generation histamine . The compound has a high binding affinity for H1 receptors , which are involved in allergic inflammation and immune modulation .

Cellular Effects

Desloratadine Citric Amide has significant effects on various types of cells and cellular processes. It is a potent and selective antagonist of the histamine H1 receptor, widely used to treat allergic symptoms . It does not cross the blood-brain barrier and does not cause drowsiness or sedation . It also reduces the release of anti-inflammatory cytokines and other mediators involved in the early and late-phase allergic response .

Molecular Mechanism

Desloratadine Citric Amide exerts its effects at the molecular level through several mechanisms. It competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, leading to temporary relief of negative symptoms such as nasal congestion and watery eyes .

Temporal Effects in Laboratory Settings

The effects of Desloratadine Citric Amide change over time in laboratory settings. It has been shown to provide significant relief of symptoms of seasonal and perennial allergic rhinitis at trough concentrations 24 hours after administration . This is consistent with the long half-life and prolonged H1 receptor occupancy of Desloratadine Citric Amide .

Dosage Effects in Animal Models

In animal studies, no deaths occurred at doses up to 250 mg/kg, representing an exposure roughly 810 times that of the recommended daily oral dose . This suggests that Desloratadine Citric Amide has a high threshold for toxicity in animal models.

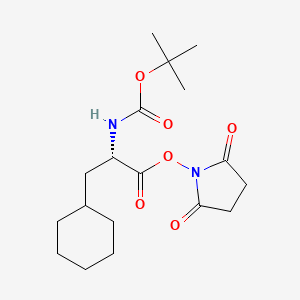

Metabolic Pathways

Desloratadine Citric Amide is involved in several metabolic pathways. It is metabolized to the active metabolite 3-hydroxydesloratadine, which is subsequently glucuronidated . The kinetics of Desloratadine Citric Amide to 3-hydroxydesloratadine involves N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 followed by deconjugation .

Transport and Distribution

Desloratadine Citric Amide is widely distributed within cells and tissues. It is transported and distributed within cells and tissues through various transporters and binding proteins

Subcellular Localization

Based on its biochemical properties and cellular effects, it is likely that it is localized in the cytoplasm

Propriétés

IUPAC Name |

2-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-oxoethyl]-2-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O6/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)20(29)13-25(34,24(32)33)14-21(30)31/h1-2,5-6,9,12,34H,3-4,7-8,10-11,13-14H2,(H,30,31)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIKKMKTABMKLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC(CC(=O)O)(C(=O)O)O)C4=C1C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B583089.png)

![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)